Technical Profile: 4-Ethoxybenzenesulfonohydrazide
Technical Profile: 4-Ethoxybenzenesulfonohydrazide
This technical guide provides an in-depth analysis of 4-Ethoxybenzenesulfonohydrazide , correcting the user-provided CAS number to ensure scientific accuracy.
High-Purity Reagent for Organic Synthesis and Medicinal Chemistry
Part 1: Executive Summary & Identification
4-Ethoxybenzenesulfonohydrazide is a sulfonyl hydrazide derivative primarily utilized as a versatile reagent in organic synthesis for the generation of diazo compounds, alkenes (via Bamford-Stevens reaction), and as a pharmacophore in medicinal chemistry.[1][2]
CRITICAL TECHNICAL CORRECTION: The user-provided CAS number 104-03-0 corresponds to 4-Nitrophenylacetic acid. The correct chemical abstract service (CAS) registry number for 4-Ethoxybenzenesulfonohydrazide is 24924-80-9 .[3][4] This guide focuses exclusively on the requested chemical structure (4-ethoxybenzenesulfonohydrazide).
Chemical Identity Table
| Property | Specification |
| Chemical Name | 4-Ethoxybenzenesulfonohydrazide |
| Synonyms | 4-Ethoxybenzenesulfonyl hydrazide; p-Ethoxybenzenesulfonylhydrazide |
| Correct CAS No. | 24924-80-9 |
| Molecular Formula | C₈H₁₂N₂O₃S |
| Molecular Weight | 216.26 g/mol |
| Structure | EtO-Ph-SO₂-NH-NH₂ |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Part 2: Synthetic Utility & Mechanisms[2]
Synthesis of 4-Ethoxybenzenesulfonohydrazide
The synthesis follows a standard nucleophilic substitution pathway where hydrazine acts as the nucleophile attacking the sulfonyl sulfur center.
Protocol:
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Reagents: 4-Ethoxybenzenesulfonyl chloride (1.0 eq), Hydrazine hydrate (2.5 eq), THF (0.2 M).
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Procedure:
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Dissolve 4-ethoxybenzenesulfonyl chloride in THF at 0 °C.
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Add hydrazine hydrate dropwise to control the exotherm.[2]
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Stir at 0 °C for 1–2 hours until TLC indicates consumption of the chloride.
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Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2]
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The Bamford-Stevens Reaction
The primary application of this reagent is the conversion of ketones/aldehydes to alkenes.[5] The 4-ethoxy substituent provides distinct electronic properties (electron-donating) compared to the standard tosyl (p-methyl) derivative, potentially altering the stability of the intermediate diazo species.[2]
Mechanism: The reaction proceeds via the formation of a hydrazone, followed by base-mediated decomposition to a diazo intermediate.[2][5]
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Protic Solvents: Lead to carbocation intermediates (E/Z mixture).[2]
-
Aprotic Solvents: Lead to carbene intermediates (Z-alkene favored).[2]
Figure 1: Mechanistic pathway of the Bamford-Stevens reaction using 4-ethoxybenzenesulfonohydrazide.
Cross-Coupling Reactions
Sulfonyl hydrazides are emerging as coupling partners in transition-metal-free cross-coupling reactions. The sulfonyl hydrazide moiety can release SO₂ and N₂ to generate an aryl radical or aryl nucleophile.[2]
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Application: Synthesis of diaryl sulfones or biaryls.[2]
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Mechanism: Oxidative coupling where the hydrazine group acts as a "traceless" directing group that is eventually eliminated.[2]
Part 3: Medicinal Chemistry Applications[2][6][8][9]
In drug discovery, the 4-ethoxybenzenesulfonyl moiety is a valuable pharmacophore. The ethoxy group improves lipophilicity (LogP) compared to methoxy analogs, potentially enhancing membrane permeability.[2]
Key Biological Targets[2]
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MMP Inhibitors: Sulfonamide derivatives are classic inhibitors of Matrix Metalloproteinases (MMP-2, MMP-9), enzymes critical in cancer metastasis.[2] The hydroxamate or hydrazide group chelates the Zinc ion in the enzyme's active site.[2]
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Antimicrobial Agents: Sulfonyl hydrazones derived from this compound exhibit bacteriostatic properties by inhibiting folate synthesis (dihydropteroate synthase inhibition).[2]
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Antitumor Activity: Recent studies suggest activity against lung cancer cell lines (e.g., A549) and breast cancer lines (MCF-7) for derivatives incorporating the 4-ethoxybenzenesulfonyl scaffold.[2]
Structure-Activity Relationship (SAR) Diagram[2]
Figure 2: SAR analysis of the 4-ethoxybenzenesulfonohydrazide scaffold.[6]
Part 4: Safety & Handling Protocols
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
Storage Protocol:
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Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent oxidation of the hydrazide group.[2]
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Stability: Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).[2]
Part 5: References
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Sigma-Aldrich. 4-Sulfamoylbenzoic acid (CAS 138-41-0) and related Sulfonamide derivatives.[2]
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ChemicalBook. 4-Methoxybenzenesulfonyl hydrazide Synthesis and Properties. (Methodology adapted for Ethoxy analog).[2]
-
ChemScene. 4-Ethoxybenzenesulfonohydrazide Product Profile (CAS 24924-80-9).[3][4]
-
Organic Chemistry Portal. Bamford-Stevens Reaction: Mechanism and Utility.
-
European Journal of Medicinal Chemistry. Synthesis and biological evaluation of benzohydrazide derivatives. (2016).[2][7]
Sources
- 1. EP3670490B1 - Method of purifying pine chemical compositions from aldehydes - Google Patents [patents.google.com]
- 2. TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand - Google Patents [patents.google.com]
- 3. benzoic acid, 2-(phenylsulfonyl)hydrazide (6631-28-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 4-METHOXYBENZENESULFONYL HYDRAZIDE | 1950-68-1 [chemicalbook.com]
- 7. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
